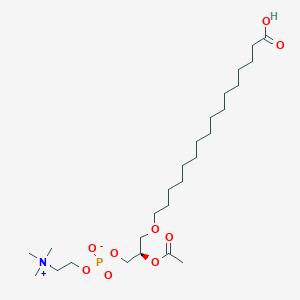

PAF C-16 carboxylic acid

Description

Propriétés

IUPAC Name |

[(2R)-2-acetyloxy-3-(15-carboxypentadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO9P/c1-24(28)36-25(23-35-37(31,32)34-21-19-27(2,3)4)22-33-20-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(29)30/h25H,5-23H2,1-4H3,(H-,29,30,31,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDXOBRCEXMRQQ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926521 | |

| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129879-41-0 | |

| Record name | 1-O-(15-Carboxypentadecyl)-2-O-acetylglycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129879410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Choreography of PAF C-16 Carboxylic Acid: A Technical Guide

For Immediate Release

A deep dive into the mechanism of action of Platelet-Activating Factor (PAF) C-16 Carboxylic Acid, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. This document elucidates the signaling pathways, presents comparative quantitative data, and provides detailed experimental methodologies to facilitate further research and therapeutic innovation.

Executive Summary

Platelet-Activating Factor (PAF) C-16 Carboxylic Acid is a functionalized analog of the potent lipid mediator, PAF C-16. While retaining the core biological activities of its parent molecule, the terminal carboxylic acid group offers a versatile handle for chemical modifications, such as crosslinking, without abolishing its bioactivity. This guide explores the intricate mechanism of action of PAF C-16 Carboxylic Acid, focusing on its interaction with the PAF receptor (PAFR) and the subsequent downstream signaling cascades. Through a comprehensive review of available data, we present a comparative analysis of its potency and efficacy, alongside detailed protocols for key experimental assays.

Introduction to PAF C-16 and its Carboxylic Acid Derivative

Platelet-Activating Factor (PAF) is a class of potent phospholipid mediators involved in a myriad of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] PAF C-16, specifically 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a well-characterized member of this family, known to exert its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[3]

PAF C-16 Carboxylic Acid is a derivative of PAF C-16, modified with a terminal carboxylic acid group on the C-16 alkyl chain.[4] This modification provides a site for covalent linkage to other molecules, making it a valuable tool for biochemical studies, such as receptor labeling and the development of targeted therapeutics.[4] While this modification can influence its biological activity, the fundamental mechanism of action is believed to proceed through the PAFR.

Mechanism of Action: PAFR-Mediated Signaling

The binding of PAF C-16 Carboxylic Acid to the PAFR initiates a cascade of intracellular signaling events. The PAFR is coupled to multiple G proteins, primarily Gq, Gi, and G12/13, allowing for the activation of diverse downstream pathways.[5][6]

Phospholipase C (PLC) Activation and Calcium Mobilization

Upon ligand binding, the Gq alpha subunit of the G-protein complex activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7] The subsequent increase in intracellular calcium concentration is a critical event that mediates a wide range of cellular responses, including enzyme activation, gene expression, and muscle contraction.[7]

Figure 1: Gq-PLC Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Cascade

Activation of the PAFR also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][3] This pathway is crucial for regulating cell proliferation, differentiation, and survival. The specific MAPK pathways activated can vary depending on the cell type but often involve the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[8] The activation of the MAPK pathway by PAF C-16 has been shown to be partially dependent on Pertussis Toxin (PTX)-sensitive G proteins (Gi/o) and can also be mediated through Gq.[8]

Figure 2: MAPK Signaling Pathway

Quantitative Data Summary

Direct comparative quantitative data for PAF C-16 Carboxylic Acid versus PAF C-16 is limited in publicly available literature. However, studies on structurally similar PAF analogs provide insights into how modifications can affect potency. For instance, the acyl analog of PAF (acyl-PAF) is reported to be approximately 100 times less potent than the alkyl-PAF (like PAF C-16) in inducing human platelet aggregation.[9] It is crucial to experimentally determine the specific activity of the carboxylic acid derivative to ascertain its utility in various applications.

Table 1: Hypothetical Comparative Activity Profile

| Parameter | PAF C-16 | PAF C-16 Carboxylic Acid | Reference Assay |

| Receptor Binding | |||

| Kd (nM) | ~0.61 (rat PMN membranes)[10] | Data not available | Radioligand Binding Assay |

| Cellular Response | |||

| Platelet Aggregation (EC50) | ~8 µM (complete aggregation)[9] | Data not available | Platelet Aggregometry |

| Neutrophil Activation (EC50) | Data varies by endpoint | Data not available | Flow Cytometry (CD11b, CD62L) |

| Calcium Mobilization (EC50) | ~6.8 nM (NG108-15 cells)[11] | Data not available | Fura-2/Indo-1 Fluorescence Assay |

| MAPK Activation (EC50) | Data not available | Data not available | Western Blot (p-ERK) / Flow Cytometry |

| PLC Activation (EC50) | ~5.1 nM (IP3 formation)[11] | Data not available | IP3 Quantification Assay |

Note: The EC50 values can vary significantly depending on the cell type and experimental conditions.

Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets in platelet-rich plasma (PRP).

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Aggregometry:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ cells/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.

-

Pre-warm the PRP sample to 37°C for 5 minutes in a siliconized glass cuvette with a stir bar.

-

Add PAF C-16 Carboxylic Acid or PAF C-16 at various concentrations to the PRP.

-

Monitor the change in light transmission through the sample over time using a platelet aggregometer. Increased aggregation leads to increased light transmission.

-

Record the maximum aggregation percentage for each concentration and calculate the EC50 value.

-

Figure 3: Platelet Aggregation Workflow

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line (e.g., HEK293 cells stably expressing the PAFR) in appropriate media.

-

Seed the cells into a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject PAF C-16 Carboxylic Acid or PAF C-16 at various concentrations into the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each concentration and calculate the EC50 value.

-

MAPK (ERK1/2) Activation Assay

This assay detects the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells (e.g., neutrophils or a relevant cell line) to an appropriate density.

-

Starve the cells in serum-free media for several hours to reduce basal signaling.

-

Treat the cells with various concentrations of PAF C-16 Carboxylic Acid or PAF C-16 for a specified time (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Conclusion

PAF C-16 Carboxylic Acid represents a valuable molecular tool for investigating the complex biology of the PAF system. Its mechanism of action is intrinsically linked to the activation of the PAF receptor and the subsequent engagement of critical signaling pathways, including the PLC/calcium and MAPK cascades. While the terminal carboxylic acid modification is introduced for conjugation purposes, it is imperative for researchers to empirically determine its specific activity in their experimental systems. The detailed protocols provided in this guide offer a robust framework for such quantitative characterization, paving the way for novel discoveries and the development of innovative therapeutic strategies targeting PAF-mediated pathologies. Further research is warranted to fully elucidate the comparative pharmacology of PAF C-16 Carboxylic Acid.

References

- 1. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of PAF C-16 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a powerful mediator in a wide array of physiological and pathological processes. The C-16 isoform (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), commonly referred to as PAF C-16, is a prominent and highly active member of the PAF family. PAF C-16 carboxylic acid is a synthetic analog of PAF C-16, modified with a terminal carboxylic acid group on the sn-1 alkyl chain. This modification provides a functional handle for covalent attachment to other molecules, such as proteins or solid supports, making it an invaluable tool for researchers studying the multifaceted roles of PAF. While its primary utility lies in experimental applications, its biological activities are designed to mimic those of the endogenous PAF C-16. This guide provides a comprehensive overview of the biological functions of PAF C-16, with the understanding that PAF C-16 carboxylic acid is employed to investigate these very activities.

Core Biological Functions

PAF C-16 exerts its effects primarily through the activation of a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] This interaction triggers a cascade of intracellular signaling events, leading to a diverse range of cellular responses.

Pro-inflammatory and Immunomodulatory Effects

PAF C-16 is a key player in the inflammatory response. It is produced by various immune cells, including neutrophils, monocytes, macrophages, and mast cells.[2] Its functions in inflammation include:

-

Leukocyte Activation and Chemotaxis: PAF C-16 is a potent chemoattractant for neutrophils, inducing their migration to sites of inflammation.[1][3]

-

Production of Reactive Oxygen Species (ROS): It stimulates the production of ROS by macrophages, contributing to oxidative stress and host defense mechanisms.[4]

-

Cytokine Release: PAF C-16 can enhance the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) by alveolar macrophages.[4]

Platelet Aggregation and Hemostasis

As its name suggests, a primary and well-characterized function of PAF C-16 is the induction of platelet aggregation.[5] This process is crucial for hemostasis and thrombus formation. PAF C-16 is a more potent inducer of platelet aggregation than the C-18 isoform.[4]

Vascular and Cardiovascular Effects

PAF C-16 has significant effects on the vasculature, including:

-

Increased Vascular Permeability: It can induce a profound increase in the permeability of blood vessels.[1][3]

-

Vasodilation and Hypotension: Systemic administration of PAF can lead to vasodilation and a drop in blood pressure.

Antimicrobial Activity

Recent studies have highlighted a direct antimicrobial role for PAF C-16. It has been shown to inhibit the growth of certain bacteria, such as Mycobacterium smegmatis and Mycobacterium bovis BCG, by causing damage to the bacterial cell membrane.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of PAF C-16. It is anticipated that PAF C-16 carboxylic acid would exhibit similar activities, although direct comparative data is limited.

| Parameter | Value | Species/System | Reference |

| Receptor Binding | |||

| Kd (High-affinity site) | 37 ± 13 nM | Human Platelets | [8] |

| Platelet Aggregation | |||

| Effective Concentration | Varies by donor and conditions | Calf Platelets | [9] |

| Mycobacterial Growth Inhibition | |||

| M. smegmatis (2h) | 15-40% reduction at 10-25 µg/ml | In vitro | [10] |

| M. bovis BCG (6h) | 51% reduction at 5 µg/ml | In vitro | [10] |

| Intracellular M. smegmatis Growth Inhibition | |||

| Optimal Concentration | 1 µg/ml | THP-1 cells | [6] |

Signaling Pathways

Upon binding to its receptor, PAFR, PAF C-16 activates multiple downstream signaling cascades. The primary pathway involves the Gq alpha subunit of the heterotrimeric G-protein, which in turn activates Phospholipase C (PLC).[11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Furthermore, PAF C-16 is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK/ERK cascade.[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Platelet Aggregation Assay

Objective: To measure the ability of PAF C-16 (or its carboxylic acid analog) to induce platelet aggregation in platelet-rich plasma (PRP).

Methodology:

-

Blood Collection and PRP Preparation:

-

Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).[13]

-

Centrifuge the blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[13]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed. PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Use a platelet aggregometer, which measures changes in light transmission through the PRP sample.[14]

-

Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.

-

Add a known concentration of PAF C-16 to the PRP sample with continuous stirring.

-

Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.[14]

-

PAF Receptor Binding Assay

Objective: To determine the binding affinity of PAF C-16 carboxylic acid to the PAF receptor, typically in a competitive binding format.

Methodology:

-

Membrane Preparation:

-

Competitive Binding:

-

Incubate the prepared membranes with a constant concentration of radiolabeled PAF (e.g., [³H]-PAF) and varying concentrations of the unlabeled competitor (PAF C-16 carboxylic acid).[16]

-

The incubation is performed in a suitable buffer at a controlled temperature and for a specific duration to reach equilibrium.[16]

-

-

Separation and Detection:

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[16]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled PAF against the concentration of the unlabeled competitor.

-

Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

-

References

- 1. PAF (C16) | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. rndsystems.com [rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]

- 6. Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | PAF receptor binds platelet activating factor [reactome.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

"PAF C-16 carboxylic acid" signaling pathway

An In-Depth Technical Guide on the Core Signaling Pathway of PAF C-16 and the Immunological Role of PAF C-16 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a mediator in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. The most common and biologically active form is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, commonly referred to as PAF C-16. This document provides a detailed overview of the canonical signaling pathway initiated by PAF C-16.

A structurally related molecule, PAF C-16 carboxylic acid (also known as Acetyl-CPGPC), is a derivative of PAF C-16 modified with a terminal carboxylic acid group on the C-16 alkyl chain.[1] This modification provides a site for chemical crosslinking, and its primary documented role is not as a direct signaling molecule but as a hapten .[1][2] In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. PAF C-16 carboxylic acid is instrumental in the production of antibodies that can specifically recognize and bind to PAF, serving as a critical tool for research and diagnostics.[2]

Given the limited direct evidence for a distinct signaling pathway for PAF C-16 carboxylic acid, this guide will first detail the well-established signaling cascade of its parent molecule, PAF C-16. Subsequently, it will elaborate on the immunological "signaling" context of PAF C-16 carboxylic acid in antibody production.

The Canonical PAF C-16 Signaling Pathway

PAF C-16 exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[3][4][5] The binding of PAF C-16 to PAFR initiates a cascade of intracellular signaling events that are crucial for various cellular responses.[5]

The signaling pathway can be broadly divided into the following key steps:

-

Receptor Binding and G-Protein Activation: Upon binding of PAF C-16, the PAFR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 and Gi families.

-

Activation of Downstream Effectors:

-

Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses such as inflammation and neurotransmitter release.

-

-

MAPK/ERK Pathway: PAFR activation is also known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[3] This pathway is critical for cell proliferation, differentiation, and survival.

-

Phospholipase A2 (PLA2) Activation: The increase in intracellular Ca2+ can also activate cytosolic phospholipase A2 (cPLA2). Activated cPLA2 translocates to the membrane and catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

-

Signaling Pathway Diagram

Immunological Role of PAF C-16 Carboxylic Acid

The primary application of PAF C-16 carboxylic acid is in the field of immunology, where it is used to generate specific antibodies against PAF.[2] This process leverages the molecule's haptenic nature.

-

Hapten-Carrier Conjugation: The carboxylic acid group of PAF C-16 carboxylic acid is chemically conjugated to a large, immunogenic carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugation is essential because the small size of PAF C-16 carboxylic acid alone is insufficient to trigger an immune response.

-

Immunization and Immune Response: The resulting hapten-carrier conjugate is used to immunize an animal model (e.g., a rabbit or mouse). The animal's immune system recognizes the large carrier protein and, in the process, also generates B cells that produce antibodies against the attached hapten (PAF C-16 carboxylic acid).

-

Antibody Production and Specificity: The B cells that recognize the PAF moiety are selected and proliferate, leading to the production of a polyclonal antibody population that can bind to PAF. These antibodies are highly specific and can be used in various immunoassays, such as ELISA and radioimmunoassay, to detect and quantify PAF in biological samples. Monoclonal antibodies can also be produced for higher specificity.

Workflow for Anti-PAF Antibody Production

Quantitative Data

The following table summarizes quantitative data related to the biological activities of PAF C-16, as specific signaling data for PAF C-16 carboxylic acid is not available.

| Parameter | Value/Range | Cell/System | Reference |

| Neuronal Loss Induction (PAFR-/- cultures) | 0.5-1.5 µM (for 24 hours) | Cerebellar granule neurons | [6] |

| Caspase 7 Activation (PAFR-/- neurons) | 1 µM (for 24 hours) | Cerebellar granule neurons | [6] |

| Inhibition of M. smegmatis and M. bovis BCG growth | 1-25 µg/ml (for 6, 12, 24 h) | Mycobacteria | [7] |

| Neutrophil Migration | Potent mediator | Human neutrophils | [8] |

| Production of Reactive Oxygen Species | Potent stimulant | Human monocyte-derived macrophages | [8] |

| IL-6 Production Enhancement | - | Alveolar macrophages | [8] |

Experimental Protocols

Calcium Mobilization Assay for PAF C-16 Signaling

This protocol describes a common method to measure the increase in intracellular calcium concentration upon PAFR activation.

Materials:

-

Cells expressing PAFR (e.g., platelets, neutrophils, or a transfected cell line)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

PAF C-16 stock solution

-

Fluorometric plate reader or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells to an appropriate density.

-

Harvest and wash the cells with HBSS.

-

Resuspend the cells in HBSS.

-

-

Dye Loading:

-

Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Resuspend the cells in HBSS to the desired concentration.

-

-

Measurement:

-

Aliquot the cell suspension into a 96-well plate or place on a coverslip for microscopy.

-

Measure the baseline fluorescence for a short period.

-

Add PAF C-16 at the desired concentration and continue to record the fluorescence intensity over time.

-

For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm). For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or ratio over time, which corresponds to the change in intracellular calcium concentration.

-

The peak response is indicative of the extent of PAFR activation.

-

Synthesis of PAF C-16 Carboxylic Acid for Antibody Production (General Protocol)

This protocol outlines a general approach for synthesizing a PAF analog suitable for conjugation to a carrier protein. Specific chemical synthesis steps may vary.

Materials:

-

A suitable starting material with a protected carboxylic acid group and a long alkyl chain.

-

Reagents for introducing the phosphocholine (B91661) headgroup and the acetyl group at the sn-2 position.

-

Solvents and reagents for purification (e.g., column chromatography).

-

Carrier protein (e.g., BSA).

-

Coupling agents (e.g., EDC/NHS).

Procedure:

-

Synthesis of the Backbone: Synthesize the glycerol (B35011) backbone with the C-16 alkyl chain containing a protected carboxylic acid at its terminus.

-

Introduction of the Phosphocholine Headgroup: React the sn-3 hydroxyl group with a phosphocholine precursor.

-

Acetylation of the sn-2 Position: Introduce the acetyl group at the sn-2 position.

-

Deprotection of the Carboxylic Acid: Remove the protecting group from the terminal carboxylic acid.

-

Purification: Purify the final product, PAF C-16 carboxylic acid, using techniques such as silica (B1680970) gel chromatography and verify its structure by mass spectrometry and NMR.

-

Conjugation to Carrier Protein:

-

Dissolve the purified PAF C-16 carboxylic acid and the carrier protein in a suitable buffer.

-

Add coupling agents (e.g., EDC and NHS) to activate the carboxylic acid group.

-

Allow the reaction to proceed to form a stable amide bond between the hapten and the protein.

-

Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

-

Conclusion

While PAF C-16 is a well-established signaling molecule with a defined intracellular cascade involving PAFR, G-proteins, and various second messengers, its derivative, PAF C-16 carboxylic acid , primarily serves as a vital immunological tool. Its main function is to act as a hapten for the generation of specific anti-PAF antibodies, which are indispensable for the study of PAF in health and disease. Any direct signaling activity of PAF C-16 carboxylic acid is not well-documented and would likely be inferred from its structural similarity to PAF C-16. Future research may explore potential direct biological activities of this molecule, but its current significance lies in its utility for advancing our understanding of the broader PAF system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

The Role of PAF C-16 Carboxylic Acid in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent phospholipid mediator critically involved in a diverse range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. This technical guide provides an in-depth exploration of PAF C-16, a prominent molecular species of PAF, and its derivative, PAF C-16 carboxylic acid. While PAF C-16 is a well-established pro-inflammatory agent, its carboxylic acid counterpart is primarily utilized as a research tool for conjugation and immunoassay development. This document will detail the inflammatory activities associated with the PAF C-16 scaffold, including neutrophil activation, production of reactive oxygen species (ROS), and cytokine release. Furthermore, it will outline the key signaling pathways initiated by PAF receptor activation and provide comprehensive experimental protocols for investigating the inflammatory effects of these lipids. All quantitative data for the parent compound, PAF C-16, is summarized for comparative analysis, and signaling and experimental workflows are visualized to facilitate a deeper understanding of the molecular and cellular mechanisms at play.

Introduction to Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) refers to a family of structurally related phospholipids, with the chemical name 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. These potent lipid mediators are produced by a variety of cells, including platelets, neutrophils, macrophages, endothelial cells, and mast cells, in response to inflammatory stimuli.[1][2] The biological activities of PAF are vast, encompassing platelet aggregation, increased vascular permeability, bronchoconstriction, and the chemotaxis and activation of leukocytes.[2][3] Dysregulated PAF production is implicated in numerous inflammatory diseases such as asthma, sepsis, and allergic reactions.[1][2]

The most common and biologically active form of PAF possesses a 16-carbon alkyl chain at the sn-1 position, known as PAF C-16.[4] Its potent pro-inflammatory effects are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR).[1][5]

PAF C-16 Carboxylic Acid: A Modified Analog

PAF C-16 carboxylic acid is a synthetic derivative of PAF C-16, modified with a terminal carboxylic acid group at the end of the C-16 alkyl chain.[6] This modification provides a functional handle for covalent attachment to other molecules, such as proteins or solid supports, a process known as chemical crosslinking.[6] Consequently, PAF C-16 carboxylic acid has been instrumental in the development of immunoassays for PAF and for the generation of PAF-specific antibodies.[6] While it is presumed to retain the biological activities of the parent PAF C-16 molecule by interacting with the PAFR, detailed studies specifically characterizing the inflammatory potency of PAF C-16 carboxylic acid are not extensively available in the current literature. The pro-inflammatory activities described in this guide are primarily based on studies of the parent compound, PAF C-16.

Biosynthesis of PAF C-16

PAF C-16 is synthesized via two distinct pathways: the remodeling pathway and the de novo pathway.

-

The Remodeling Pathway : This is the primary route for PAF C-16 production in activated inflammatory cells.[1][2] It involves the modification of existing membrane phospholipids. The process is initiated by the action of phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position of an alkyl-acyl-glycerophosphocholine, yielding lyso-PAF. Subsequently, lyso-PAF is acetylated by the enzyme lyso-PAF acetyltransferase (LPCAT) to produce PAF C-16.[1]

-

The de novo Pathway : This pathway is responsible for the constitutive, low-level production of PAF C-16 that is thought to be involved in normal physiological processes.[1]

The synthesis of PAF is tightly regulated, and its rapid degradation by PAF acetylhydrolases (PAF-AH) ensures a short biological half-life, thereby controlling its potent signaling activities.[7]

Pro-inflammatory Activities of the PAF C-16 Scaffold

The interaction of PAF C-16 with its receptor on various immune cells triggers a cascade of inflammatory responses.

Neutrophil Chemotaxis and Activation

PAF C-16 is a potent chemoattractant for neutrophils, inducing their migration to sites of inflammation.[8][9] Upon activation by PAF C-16, neutrophils undergo a series of changes, including shape alteration, degranulation, and an increase in the expression of adhesion molecules such as CD11b.[10][11]

Production of Reactive Oxygen Species (ROS)

PAF C-16 stimulates the production of reactive oxygen species (ROS) by phagocytic cells like neutrophils and macrophages.[2][12] This "oxidative burst" is a key component of the innate immune response to pathogens but can also contribute to tissue damage in inflammatory conditions.[13]

Induction of Pro-inflammatory Cytokines

PAF C-16 can induce the production and release of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), from cells such as macrophages and endothelial cells.[12][14] IL-6 is a pleiotropic cytokine with a central role in the acute phase response and the regulation of immune reactions.

Quantitative Data on PAF C-16 Induced Inflammation

| Cell Type | Assay | PAF C-16 Concentration | Observed Effect | Reference |

| Human Neutrophils | Chemotaxis | 10-10 M | Maximum IL-6 production | [14] |

| Human Neutrophils | CD11b Upregulation | 1 µM | +63.3 ± 41.9% after 10 min | [11] |

| Human Neutrophils | CD62L Shedding | 1 µM | -87 ± 10% surface expression after 10 min | [11] |

| Bovine Neutrophils | ROS Production | 1 µM | Peak oxidative burst | [15] |

| L929 Mouse Fibroblasts | IL-6 Production | > 1 µM | Dose-dependent increase in IL-6 | [16] |

| Human Endothelial Cells | IL-6 Production | 10-10 M | Maximum IL-6 production | [14] |

Signaling Pathways of PAF Receptor Activation

PAF C-16 exerts its effects by binding to the PAF receptor (PAFR), a seven-transmembrane G-protein coupled receptor.[1][5] Ligand binding initiates a cascade of intracellular signaling events that are dependent on the cell type. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[17][18]

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17] IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[17] These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately culminates in the cellular responses associated with inflammation.[5]

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Platelet-activating factor stimulates interleukin-6 production by human endothelial cells and synergizes with tumor necrosis factor for enhanced production of granulocyte-macrophage colony stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of Platelet-activating Factor on in vitro and in vivo Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Mediator: A Technical Guide to the Discovery and History of Platelet-Activating Factor (PAF) Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF), formally known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, stands as one of the most potent lipid mediators, orchestrating a complex symphony of physiological and pathological processes. Its discovery in the 1970s opened a new chapter in our understanding of cellular signaling, inflammation, and thrombosis. This technical guide provides an in-depth exploration of the discovery and history of PAF and its analogs, detailing the key experiments, structure-activity relationships, and the evolution of synthetic agonists and antagonists that have shaped this field of research.

A Historical Timeline: Unraveling the Existence of PAF

The journey to identifying PAF was a gradual process built upon the astute observations of several research groups.

-

Early 1970s: The story begins with the independent observations of a soluble factor released from basophils that could activate platelets. Jacques Benveniste and his colleagues were instrumental in characterizing this "platelet-activating factor" and demonstrating its lipid nature.

-

1979: The definitive chemical structure of PAF was elucidated by three independent groups, a landmark achievement that provided the blueprint for future investigations. This work revealed the unique ether linkage at the sn-1 position, the acetyl group at the sn-2 position, and the phosphocholine (B91661) headgroup at the sn-3 position of the glycerol (B35011) backbone.

-

Early 1980s: With the structure in hand, researchers began to synthesize PAF and its analogs. This allowed for a systematic investigation of its biological activities and the development of the first generation of PAF receptor antagonists.

-

Mid-1980s to Present: The focus shifted towards developing more potent and specific PAF receptor antagonists with therapeutic potential. This era saw the emergence of structurally diverse analogs, including those that were no longer simple modifications of the PAF backbone but entirely new chemical entities.

The PAF Receptor and Signaling Cascade

PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, known as the PAF receptor (PAFR).[1] This interaction triggers a cascade of intracellular signaling events.

Upon ligand binding, the PAFR couples to various G proteins, primarily Gq and Gi. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, coupling to Gi can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. These signaling pathways ultimately culminate in a variety of cellular responses, including platelet aggregation, neutrophil activation, and increased vascular permeability.

Structure-Activity Relationships: Decoding the Molecular Determinants of Activity

The development of PAF analogs has been guided by extensive structure-activity relationship (SAR) studies. These investigations have revealed the critical role of each part of the PAF molecule in determining its biological activity.

-

sn-1 Position: The ether linkage at the sn-1 position is crucial for agonist activity. Replacement with an ester linkage significantly reduces potency. The length of the alkyl chain also influences activity, with chains of 16 to 18 carbons being optimal.

-

sn-2 Position: The acetyl group at the sn-2 position is a key determinant of PAF's high potency. Increasing the chain length of this acyl group dramatically decreases agonist activity, and longer acyl chains can even lead to antagonist properties.

-

sn-3 Position: The phosphocholine headgroup is essential for receptor recognition and activation. Modifications to the phosphate (B84403) or the quaternary ammonium (B1175870) group can lead to a loss of activity or the development of antagonists. For instance, replacing the trimethylammonium group with a larger, cyclic quaternary ammonium group has been a successful strategy in designing potent PAF antagonists.[2]

Key PAF Analogs: A Survey of Agonists and Antagonists

The exploration of PAF's biological roles and therapeutic potential has been greatly facilitated by the synthesis of a wide array of analogs. These can be broadly categorized into agonists, which mimic the action of PAF, and antagonists, which block its effects.

PAF Agonists

While native PAF is the most potent agonist, several synthetic analogs have been developed for research purposes. These often feature modifications to enhance stability or to probe specific aspects of receptor interaction.

PAF Antagonists

The development of PAF antagonists has been a major focus of research, with the goal of creating drugs to treat inflammatory and thrombotic diseases. These antagonists can be classified based on their chemical structures:

-

PAF-like Antagonists: These are structurally similar to PAF but contain modifications that prevent receptor activation. Examples include CV-3988 and CV-6209.[3][4] CV-3988 was one of the first specific PAF antagonists developed.[3][4] CV-6209 is a highly potent antagonist that has been extensively used in preclinical studies.[5][6]

-

Hetrazepine Derivatives: This class includes compounds like WEB 2086, which are structurally distinct from PAF but exhibit potent and specific PAF receptor antagonism.[6][7][8]

-

Natural Products: A number of natural products have been identified as PAF antagonists, including kadsurenone (B103988) from the Chinese herb Piper futokadsurae and ginkgolides from the Ginkgo biloba tree.[9][10]

Quantitative Data on PAF Analogs

The following table summarizes the biological activity of several key PAF analogs. The IC50 value represents the concentration of an antagonist required to inhibit 50% of the PAF-induced response, typically platelet aggregation.

| Compound | Class | Assay | Species | IC50 (M) | Reference |

| CV-3988 | PAF-like Antagonist | [3H]-PAF Binding | Rabbit Platelets | 7.9 x 10⁻⁸ | [4] |

| [3H]-PAF Binding | Human Platelets | 1.6 x 10⁻⁷ | [4] | ||

| CV-6209 | PAF-like Antagonist | Platelet Aggregation | Rabbit | 7.5 x 10⁻⁸ | [6] |

| Platelet Aggregation | Human | 1.7 x 10⁻⁷ | [6] | ||

| WEB 2086 | Hetrazepine | Platelet Aggregation | Human | 1.7 x 10⁻⁷ | [7] |

| Neutrophil Aggregation | Human | 3.6 x 10⁻⁷ | [7] | ||

| Kadsurenone | Natural Product | PAF-induced Hypotension | Rat | - | [7] |

| ONO-6240 | Thiazole Derivative | Endotoxin-induced Hypotension | Sheep | - | [11] |

Experimental Protocols

The study of PAF and its analogs relies on a variety of robust in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments.

Synthesis of a PAF-like Antagonist (Conceptual Outline)

The synthesis of PAF analogs often involves multi-step procedures. For example, the synthesis of a PAF-like antagonist might start from a chiral glycerol derivative. The sn-1 position would be etherified with a long-chain alkyl group. The sn-2 hydroxyl group could be modified, for instance, by introducing a carbamate (B1207046) linkage. The sn-3 position would then be phosphocholinated, potentially with a modified choline (B1196258) headgroup to confer antagonistic properties. Each step requires careful control of reaction conditions and purification of intermediates.

PAF-Induced Platelet Aggregation Assay

This is a fundamental assay to assess the activity of PAF agonists and antagonists.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet aggregometer

-

PAF and test compounds (analogs)

-

Appropriate buffers (e.g., Tyrode's buffer)

Procedure:

-

Prepare PRP from fresh whole blood by centrifugation.

-

Adjust the platelet count to a standardized concentration.

-

Place a known volume of the platelet suspension into a cuvette in the aggregometer and establish a baseline reading.

-

To test for agonist activity, add the PAF analog to the platelet suspension and record the change in light transmission over time, which corresponds to platelet aggregation.

-

To test for antagonist activity, pre-incubate the platelets with the test compound for a specified time before adding a sub-maximal concentration of PAF. The degree of inhibition of PAF-induced aggregation is then measured.

-

Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

PAF Receptor Binding Assay

This assay directly measures the affinity of a compound for the PAF receptor.

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)

-

Radiolabeled PAF (e.g., [³H]-PAF)

-

Test compounds (analogs)

-

Glass fiber filters

-

Scintillation counter

-

Binding buffer

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]-PAF and varying concentrations of the unlabeled test compound in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The discovery and subsequent exploration of PAF and its analogs have profoundly impacted our understanding of lipid signaling in health and disease. The development of potent and specific PAF receptor antagonists has provided invaluable tools for dissecting the roles of PAF in various pathophysiological processes and has held promise for the treatment of a range of inflammatory and thrombotic disorders. While early clinical trials of PAF antagonists did not always meet their primary endpoints, the wealth of preclinical data supporting the involvement of PAF in numerous diseases suggests that there may still be therapeutic opportunities for these compounds, perhaps in more targeted patient populations or in combination with other therapies. Future research will likely focus on elucidating the nuances of PAF signaling in different cell types and tissues, identifying novel PAF receptor subtypes or interacting partners, and developing next-generation PAF modulators with improved pharmacokinetic and pharmacodynamic properties. The legacy of PAF research serves as a powerful example of how fundamental discoveries in biochemistry and pharmacology can pave the way for new therapeutic strategies.

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in platelet-activating factor (PAF antagonists). 6. Synthesis and in vitro antagonistic activities of 2-substituted 5-oxotetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of platelet activating factor antagonist WEB 2086 on the production of TNF from murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ONO-6240, a platelet-activating factor antagonist, on endotoxin shock in unanesthetized sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

PAF C-16 Carboxylic Acid as a Haptenic Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Accurate quantification of PAF in biological samples is crucial for both basic research and clinical diagnostics. Due to its low immunogenicity, direct antibody production against PAF is not feasible. This technical guide provides an in-depth overview of the use of PAF C-16 carboxylic acid, a functionalized analog of PAF, as a hapten to elicit a specific immune response for the development of immunoassays. This document details the synthesis of the hapten, its conjugation to carrier proteins, immunization protocols, and the characterization of the resulting antibodies. Furthermore, it provides protocols for the application of these antibodies in immunoassays for the quantification of PAF.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly active signaling molecule. Its transient nature and low concentrations in biological fluids present a significant challenge for its quantification. Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and specific alternative to bioassays for PAF measurement. The development of these immunoassays hinges on the production of high-affinity antibodies that can specifically recognize the PAF molecule.

Small molecules like PAF, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. PAF C-16 carboxylic acid is a synthetic analog of the most common form of PAF (with a 16-carbon alkyl chain at the sn-1 position) that has been modified to include a terminal carboxylic acid group on the alkyl chain. This functional group provides a convenient handle for covalent linkage to carrier proteins, making it an ideal hapten for the production of anti-PAF antibodies.

Synthesis of PAF C-16 Carboxylic Acid Hapten

-

Protection of Functional Groups: Starting from a suitable glycerol (B35011) derivative, the hydroxyl groups at the sn-2 and sn-3 positions are protected to allow for selective modification of the sn-1 position.

-

Introduction of the Carboxy-functionalized Alkyl Chain: A long-chain alkyl halide with a protected terminal carboxyl group (e.g., a methyl ester) is ether-linked to the sn-1 position of the glycerol backbone.

-

Deprotection and Phosphocholine (B91661) Headgroup Installation: The protecting group at the sn-3 position is removed, and the phosphocholine headgroup is introduced.

-

Acetylation and Final Deprotection: The protecting group at the sn-2 position is removed, followed by acetylation to introduce the critical acetyl group for antibody recognition. Finally, the terminal carboxyl group on the sn-1 chain is deprotected (e.g., through hydrolysis of the ester) to yield PAF C-16 carboxylic acid.

A generalized synthetic pathway is illustrated below.

Caption: Generalized synthetic pathway for PAF C-16 carboxylic acid.

Preparation of the Immunizing Conjugate

To render the PAF C-16 carboxylic acid hapten immunogenic, it must be covalently coupled to a large carrier protein. Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used for this purpose due to their high immunogenicity and abundance of primary amines (lysine residues) for conjugation. The carbodiimide (B86325) reaction, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), is a widely used method for coupling carboxyl groups to primary amines.

Experimental Protocol: EDC/NHS Conjugation of PAF C-16 Carboxylic Acid to BSA

-

Activation of Hapten:

-

Dissolve PAF C-16 carboxylic acid in a suitable organic solvent (e.g., dimethylformamide, DMF) to a final concentration of 10-20 mg/mL.

-

In a separate tube, dissolve EDC and NHS in activation buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 0.1 M each.

-

Add the EDC/NHS solution to the hapten solution at a molar excess (e.g., 5-fold) relative to the hapten.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester of the hapten.

-

-

Conjugation to Carrier Protein:

-

Dissolve BSA in a conjugation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) to a concentration of 10 mg/mL.

-

Add the activated hapten solution dropwise to the BSA solution while gently stirring. A typical molar ratio of hapten to carrier protein is between 20:1 and 40:1.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the Conjugate:

-

Remove unreacted hapten and byproducts by dialysis against phosphate-buffered saline (PBS) at 4°C with several buffer changes over 48 hours.

-

Alternatively, the conjugate can be purified by size-exclusion chromatography.

-

-

Characterization of the Conjugate:

-

The successful conjugation and the hapten-to-protein ratio can be determined using techniques such as UV-Vis spectrophotometry (if the hapten has a distinct chromophore), matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), or by quantifying the remaining free amino groups on the carrier protein using a TNBSA assay. A high hapten density, for instance around 15 haptens per carrier protein molecule, has been shown to elicit a strong antibody response.[1]

-

Caption: Workflow for the conjugation of PAF C-16 carboxylic acid to a carrier protein.

Antibody Production and Characterization

Polyclonal or monoclonal antibodies can be generated against the PAF-protein conjugate. Polyclonal antibody production in rabbits is a common and effective approach for generating high-titer antibodies for immunoassay development.

Experimental Protocol: Polyclonal Antibody Production in Rabbits

-

Immunization Schedule:

-

Primary Immunization: Emulsify the PAF-BSA conjugate (0.5-1 mg) in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of a New Zealand white rabbit.

-

Booster Injections: Administer booster injections of the PAF-BSA conjugate (0.25-0.5 mg) emulsified in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks following the primary immunization.

-

Test Bleeds: Collect small blood samples (5-10 mL) from the marginal ear vein 7-10 days after each booster injection to monitor the antibody titer.

-

-

Titer Determination:

-

The antibody titer can be determined by indirect ELISA. Coat microtiter plates with a PAF analog conjugated to a different carrier protein (e.g., PAF-OVA) to avoid detecting antibodies against the primary carrier (BSA).

-

Serially dilute the rabbit serum and add to the wells.

-

Detect bound rabbit IgG using an enzyme-conjugated anti-rabbit IgG antibody. The titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above background.

-

-

Antibody Purification:

-

Once a high titer is achieved, collect a larger volume of blood.

-

Isolate the immunoglobulin G (IgG) fraction from the serum using protein A or protein G affinity chromatography.

-

-

Antibody Characterization:

-

Specificity (Cross-reactivity): The specificity of the purified antibodies should be assessed by competitive ELISA. This involves determining the ability of various PAF analogs and other lipids to inhibit the binding of the antibody to the coated antigen. Key structural features for antibody recognition are the acetyl group at the sn-2 position and the ether linkage at the sn-1 position.[2]

-

Affinity: The binding affinity (Kd) of the antibodies can be determined by methods such as surface plasmon resonance (SPR) or by analyzing the competitive binding data.

-

Table 1: Representative Cross-Reactivity of Anti-PAF Antibodies

| Compound | Cross-Reactivity (%) | Reference |

| PAF C-16 | 100 | [2] |

| PAF C-18 | Less potent than C-16 | [2] |

| Lyso-PAF | Negligible | [3] |

| Phosphatidylcholine | Negligible | [3] |

| Propionyl-PAF | Weak to no inhibition | [2] |

| Butyryl-PAF | Weak to no inhibition | [2] |

| 1-Acyl-PAF | Inactive | [2] |

Note: This table is a composite representation from studies using different PAF haptens and is intended to illustrate the general specificity profile. Specific cross-reactivity will vary depending on the hapten and immunization protocol.

Application in Immunoassays

The purified anti-PAF antibodies can be used to develop sensitive and specific immunoassays for the quantification of PAF in biological samples. A competitive ELISA is the most common format for small molecule haptens like PAF.

Experimental Protocol: Competitive ELISA for PAF Quantification

-

Plate Coating: Coat a 96-well microtiter plate with a PAF conjugate, typically using a different carrier protein than the one used for immunization (e.g., PAF-OVA), at an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen. Block non-specific binding sites by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1-2 hours at room temperature.

-

Competition Reaction: In a separate plate or tubes, pre-incubate the PAF standards or extracted biological samples with a fixed, limiting concentration of the anti-PAF antibody for 1-2 hours at room temperature.

-

Incubation: Transfer the pre-incubated mixture of antibody and sample/standard to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow competition between the free PAF (in the sample/standard) and the coated PAF for binding to the antibody.

-

Detection: Wash the plate to remove unbound reagents. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

-

Signal Development: After another wash step, add a suitable substrate (e.g., TMB for HRP). The enzyme will catalyze a color change.

-

Measurement: Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the concentration of PAF in the sample.

Caption: Principle of competitive ELISA for PAF quantification.

Conclusion

PAF C-16 carboxylic acid serves as a critical tool for the development of specific immunoassays for Platelet-Activating Factor. By providing a stable and reactive hapten, it enables the production of high-affinity antibodies that can be used to quantify PAF in a variety of biological matrices. The methodologies outlined in this guide, from hapten synthesis and conjugation to antibody production and immunoassay development, provide a comprehensive framework for researchers and scientists working in the field of lipid signaling and drug development. The successful implementation of these techniques will facilitate a deeper understanding of the role of PAF in health and disease.

References

An In-depth Technical Guide to PAF C-16 Carboxylic Acid and its Synonyms

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of PAF C-16 carboxylic acid, a key phospholipid in inflammatory and cellular signaling research. This document details its alternative names, chemical properties, biological activities, and the signaling pathways it modulates, with a focus on its effects on neutrophils.

Synonyms and Chemical Identity

PAF C-16 carboxylic acid is a synthetic derivative of the potent inflammatory mediator, Platelet-Activating Factor (PAF C-16). Its defining feature is a terminal carboxylic acid group on the C-16 alkyl chain, which provides a convenient site for chemical crosslinking and conjugation.[1][2]

Common Synonyms:

Formal Chemical Name: (R)-7-(acetyloxy)-24-carboxy-4-hydroxy-N,N,N-trimethyl-3,5,9-trioxa-4-phosphatetracosan-1-aminium, inner salt, 4-oxide[1]

CAS Number: 129879-41-0[1]

Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Weight | 553.7 g/mol | [1] |

| Molecular Formula | C₂₆H₅₂NO₉P | [1] |

| Biological Activity | Potent mediator of neutrophil migration, reactive oxygen species (ROS) production, and interleukin-6 (IL-6) release. | [1] |

| Receptor | Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. | [4][5] |

| Solubility | Soluble in ethanol, DMSO, and DMF. | [1] |

Signaling Pathways

PAF C-16 carboxylic acid, like its parent compound, exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[4][5] Upon ligand binding, the receptor undergoes a conformational change, activating heterotrimeric G-proteins, primarily of the Gq and Gi subtypes.[6]

Key Signaling Events:

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Downstream Effects: The rise in intracellular calcium and activation of PKC, along with other signaling cascades like the MAPK/ERK pathway, culminate in various cellular responses in neutrophils, including chemotaxis, degranulation, and the production of inflammatory mediators.[7][11]

Experimental Protocols

The following are generalized protocols for key experiments involving PAF C-16 carboxylic acid, based on standard methodologies for its parent compound. Researchers should optimize concentrations and incubation times for their specific experimental systems.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the generation of ROS in neutrophils upon stimulation.

Methodology:

-

Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer.

-

Probe Loading: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

-

Stimulation: Treat the cells with varying concentrations of PAF C-16 carboxylic acid.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. The increase in fluorescence corresponds to the level of ROS production.

Interleukin-6 (IL-6) Production Assay

This assay measures the amount of IL-6 secreted by immune cells in response to stimulation.

Methodology:

-

Cell Culture: Culture macrophages or other IL-6 producing cells in appropriate media.

-

Stimulation: Treat the cells with PAF C-16 carboxylic acid for a specified period.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-6 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12][13][14][15][16]

Synthesis

While a detailed, publicly available protocol for the synthesis of PAF C-16 carboxylic acid is scarce, its synthesis would likely involve a multi-step process starting from a suitable lysophospholipid precursor. The terminal methyl group of the C-16 alkyl chain would be functionalized to a carboxylic acid. A general approach for creating chemically-reactive PAF analogs involves protecting reactive groups, performing the necessary chemical modifications, and then deprotecting to yield the final product.[17]

Conclusion

PAF C-16 carboxylic acid is a valuable tool for studying the roles of platelet-activating factor in inflammation and cellular signaling. Its terminal carboxylic acid group allows for its use in a variety of applications requiring conjugation, such as the development of immunoassays or targeted drug delivery systems. Understanding its biological activities and the signaling pathways it modulates is crucial for its effective application in research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PAF C-16 Carboxylic Acid [shop.labclinics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Khan Academy [khanacademy.org]

- 11. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elkbiotech.com [elkbiotech.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. alpco.com [alpco.com]

- 16. bmgrp.com [bmgrp.com]

- 17. Synthesis of a PAF immunogen and production of PAF-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PAF C-16 in Neutrophil Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of Platelet-Activating Factor C-16 (PAF C-16), a potent phospholipid mediator, in the process of neutrophil migration. Neutrophil chemotaxis is a critical component of the innate immune response, and its dysregulation is implicated in a variety of inflammatory diseases. This document elucidates the signaling pathways initiated by PAF C-16 in neutrophils, presents quantitative data on its efficacy, and provides detailed protocols for key experimental procedures used to study these phenomena. Particular attention is given to the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling cascades. Furthermore, this guide addresses the distinction between the canonical PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) and its derivative, PAF C-16 carboxylic acid, a tool compound for bioconjugation. The information herein is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.

Introduction

Neutrophils are the most abundant type of white blood cell and form the vanguard of the innate immune system. Their rapid recruitment to sites of infection or injury is a hallmark of the inflammatory response. This process, known as chemotaxis, is guided by a variety of chemical signals, among which Platelet-Activating Factor (PAF) is one of the most potent. PAF is a class of phospholipid activators, with PAF C-16 being a predominant and highly active molecular species.[1]

PAF C-16 exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of neutrophils.[2] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the cytoskeletal rearrangements, enhanced adhesion, and directed migration necessary for chemotaxis. Understanding the intricacies of PAF C-16-induced neutrophil migration is crucial for the development of therapeutic strategies targeting inflammatory disorders.

A related compound, PAF C-16 carboxylic acid, is a derivative of PAF C-16 that contains a terminal carboxylic acid group on the C-16 alkyl chain.[3][4] This modification provides a functional handle for chemical conjugation, making it a valuable tool for the development of immunoassays and other research applications.[4][5] While PAF C-16 is the primary focus of this guide in the context of biological activity, the utility of the carboxylic acid derivative in research will be noted.

PAF C-16 and Neutrophil Migration: Quantitative Analysis

The potency of PAF C-16 in stimulating neutrophil responses has been quantified in various studies. The half-maximal effective concentration (EC₅₀) is a common measure of a compound's potency. The following tables summarize key quantitative data related to PAF C-16's effects on neutrophils.

Table 1: EC₅₀ Values of PAF C-16 for Various Neutrophil Responses

| Response | EC₅₀ (nM) | 95% Confidence Interval | Reference |

| CD10 Upregulation | 10.3 | 6.9–14.9 | [6] |

| CD11b Upregulation | 14.7 | 10.3–20.7 | [6] |

| CD62L Downregulation | 79.2 | 63.7–98.8 | [6] |

| CD66b Upregulation | 15.4 | 10.9–21.4 | [6] |

| Phagocytic Activity | 19.2 | 12.7–29.0 | [6] |

| ROS Generation | 55.3 | 38.9–69.5 | [6] |

| Platelet-Neutrophil Complex Formation | 25.3 | 15.3–41.4 | [6] |

Table 2: Comparative Chemotactic Potency of PAF Molecular Species

| PAF Species | Rank Order of Chemotactic Potency | Reference |

| C16:0 (PAF C-16) | 1 (Most Potent) | [7] |

| C18:0 | 2 | [7] |

| C18:1 | 3 | [7] |